2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Overview
Description
The compound “2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3-one ring which is a bicyclic structure with a pyrazole ring fused to a pyridine ring. The 2-position of this bicyclic structure is substituted with a 2,6-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]pyridin-3-one and the attached 2,6-dichlorophenyl group. The dichlorophenyl group is likely to influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group and the nitrogen atoms in the ring system could influence its solubility, melting point, and boiling point .Scientific Research Applications
1. Crystal Structure and Spectroscopic Study
- Application Summary: The compound 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid (Aceclofenac), which shares a similar structure with the compound you mentioned, has been studied for its crystal structure and spectroscopic properties .
- Methods of Application: The crystal structure was determined using X-ray crystallography. The crystals are monoclinic with specific parameters .
- Results: The structure was solved by direct methods and refined with 1970 reflections to a final R value of 0.057. Analytical, mass, spectral, and physicochemical data are also reported .
2. Catalytic Protodeboronation
- Application Summary: Pinacol boronic esters, which could potentially be synthesized from the compound you mentioned, have been used in catalytic protodeboronation .
- Methods of Application: The protodeboronation of 1°, 2° and 3° alkyl boronic esters was carried out using a radical approach .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-6-15-5-4-10(7)16-17/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJFBHXKPUXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159526 | |
Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one | |
CAS RN |
1624261-22-8 | |
Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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